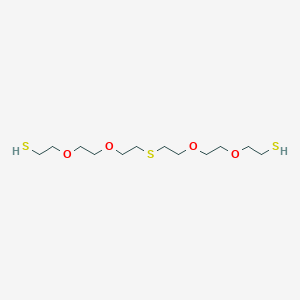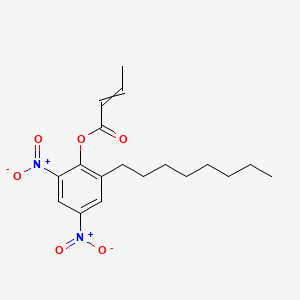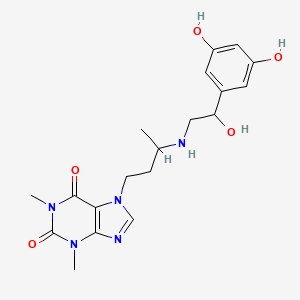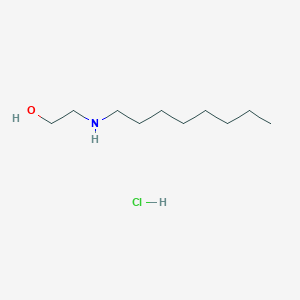
2-(Octylamino)ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Octylamino)ethanol;hydrochloride is an organic compound that belongs to the class of ethanolamines. It is characterized by the presence of an octylamino group attached to the ethanol backbone. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octylamino)ethanol;hydrochloride typically involves the reaction of octylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C}8\text{H}{17}\text{NH}_2 + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}8\text{H}{17}\text{NHCH}_2\text{CH}_2\text{OH} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Octylamino)ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines and alcohols.
Scientific Research Applications
2-(Octylamino)ethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Octylamino)ethanol;hydrochloride exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Octylamino)ethanethiol hydrochloride
- 1-[4-(Isopropylsulfanyl)phenyl]-2-(octylamino)-1-propanol hydrochloride
- 2-Ethyl-3-methyl-1-(octylamino)pyrido(1,2-a)benzimidazole-4-carbonitrile
Uniqueness
2-(Octylamino)ethanol;hydrochloride is unique due to its specific structure and properties, which make it suitable for a variety of applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
CAS No. |
50962-01-1 |
|---|---|
Molecular Formula |
C10H24ClNO |
Molecular Weight |
209.76 g/mol |
IUPAC Name |
2-(octylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C10H23NO.ClH/c1-2-3-4-5-6-7-8-11-9-10-12;/h11-12H,2-10H2,1H3;1H |
InChI Key |
GTKZHGUAPCSJED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



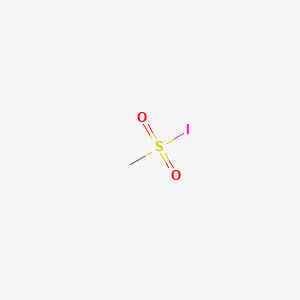
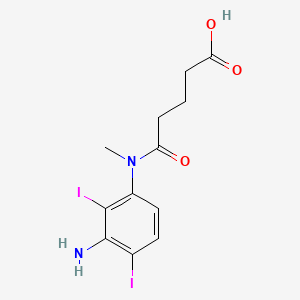
![(NE)-N-[(1Z)-1-hydrazinylidene-1-phenylpropan-2-ylidene]hydroxylamine](/img/structure/B14672714.png)

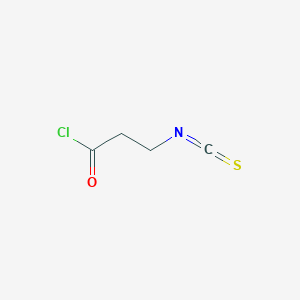

silane](/img/structure/B14672746.png)

